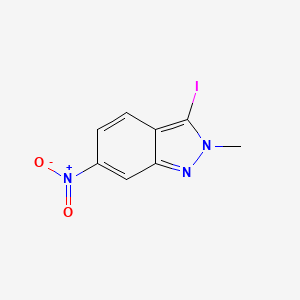

3-Iodo-2-methyl-6-nitro-2H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2-methyl-6-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBLLEOYWPUJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285598 | |

| Record name | 2H-Indazole, 3-iodo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007921-28-8 | |

| Record name | 2H-Indazole, 3-iodo-2-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 3-iodo-2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Iodo 2 Methyl 6 Nitro 2h Indazole

Reactivity of the Iodine Substituent at the C3 Position

The iodine atom at the C3 position is the most reactive site for carbon-carbon and carbon-heteroatom bond formation. Its large atomic size and the relative weakness of the C-I bond make it an excellent leaving group, particularly in transition metal-catalyzed reactions.

The C3-iodo moiety makes 3-Iodo-2-methyl-6-nitro-2H-indazole an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for elaborating the indazole core. rsc.org Among these, the Suzuki and Heck reactions are widely utilized for forming new carbon-carbon bonds at this position.

The Suzuki reaction couples the 3-iodoindazole with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for synthesizing 3-aryl or 3-vinyl indazoles. The reactivity of the C-I bond is the highest among halogens for this transformation (I > OTf > Br >> Cl). wikipedia.org While specific studies on this compound are not extensively detailed, research on analogous compounds, such as 3-iodo-5-nitro-1H-indazole, demonstrates successful Suzuki couplings. wikipedia.org The electron-withdrawing nitro group on the aromatic ring generally enhances the reactivity of the aryl iodide toward the initial oxidative addition step in the catalytic cycle. beilstein-journals.org

The Heck reaction provides a pathway to introduce alkenyl substituents at the C3 position by coupling the 3-iodoindazole with an alkene in the presence of a palladium catalyst and a base. youtube.com A patent describes a Heck reaction between a closely related compound, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, and 2-vinyl pyridine, which proceeds using palladium(II) acetate (B1210297) as the catalyst. rsc.org This demonstrates the feasibility of C3-alkenylation on the 6-nitroindazole (B21905) scaffold. The reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comacs.org

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (aq) | 1,4-Dioxane | wikipedia.org |

| Heck Reaction | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ / tri-o-tolylphosphine | N,N-Diisopropylethylamine | DMF | rsc.org |

While direct SNAr reactions on unactivated aryl halides are difficult, the iodine at the C3 position can be replaced by various nucleophiles using transition metal-catalyzed methods that function as modern equivalents of nucleophilic substitution.

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This methodology allows for the synthesis of 3-aminoindazole derivatives from 3-iodoindazoles. The reaction is highly versatile, accommodating a wide range of primary and secondary amines and operating under relatively mild conditions. acsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Ullmann-type couplings offer a complementary, copper-catalyzed route for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically couples an aryl halide with an amine or amide. wikipedia.org These reactions traditionally require high temperatures but have been improved with the use of soluble copper catalysts and ligands. wikipedia.org The electron-withdrawing nature of the nitro group at C6 would activate the C3 position toward these copper-catalyzed nucleophilic substitutions. wikipedia.org

Reactivity of the Methyl Group at Position 2

The N2-methyl group defines the compound as a 2H-indazole isomer. The synthesis of 2-methyl-6-nitro-2H-indazole is typically achieved through the regioselective methylation of 6-nitro-1H-indazole. This reaction often produces a mixture of N1 and N2 isomers, with the ratio depending heavily on the methylating agent, base, and solvent used. acs.org For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) can yield a nearly 1:1 mixture of the N1 and N2 isomers, whereas other reagents may favor one isomer over the other. acs.org Achieving high regioselectivity for the N2 position is a significant focus in the synthesis of this class of compounds.

The direct chemical reactivity of the N2-methyl group itself in this compound is not extensively documented in the reviewed literature. Typically, N-alkyl groups on heterocyclic rings are relatively inert. Potential reactions such as oxidation or halogenation at the methyl group are not commonly reported for this specific scaffold. The primary role of the N2-methyl group is to block this nitrogen from further reactions and to lock the molecule into the 2H-indazole tautomeric form, which can influence its biological activity and physical properties compared to the corresponding N1 isomer. nih.gov

Investigating the 2H-Indazole Tautomeric Form in Reaction Pathways

Indazoles inherently exist as two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov However, the N-alkylation of the indazole scaffold can lead to a mixture of N1 and N2-substituted products, with the ratio often depending on the reaction conditions. nih.govnih.govresearchgate.netresearchgate.net The synthesis of 2H-indazoles frequently requires specific regioselective methods to ensure the substituent is placed on the N2 nitrogen of the pyrazole (B372694) ring.

In the case of this compound, the presence of the methyl group at the N2 position definitively locks the molecule into the 2H-indazole tautomeric form. This structural feature is critical as it eliminates the possibility of tautomerization to the 1H form, thereby channeling its reactivity exclusively through pathways characteristic of a 2H-indazole. This has significant implications for its chemical behavior, particularly in reactions involving the pyrazole ring.

The fixed 2H-tautomeric state directly influences the nucleophilicity and reactivity of different positions on the indazole ring. With the N2 position occupied, reactions that might otherwise occur at this nitrogen are precluded. Consequently, the C3 position, already activated by the presence of the iodine atom, becomes a primary site for functionalization.

Research into the alkylation of indazoles has shown that while N1-alkylated products are often thermodynamically favored, N2-alkylation can be achieved under kinetic control or with specific reagents. researchgate.net For instance, studies have explored trifluoromethanesulfonic acid (TfOH) as a catalyst for highly regioselective N2-alkylation of indazoles with diazo compounds, achieving excellent yields and selectivity. researchgate.netrsc.org Another approach involves the use of alkyl 2,2,2-trichloroacetimidates, promoted by either TfOH or copper(II) triflate, to selectively alkylate the N2-nitrogen of various 1H-indazoles. researchgate.net These synthetic strategies underscore the distinct nature and accessibility of the 2H-indazole form.

The reaction pathways for this compound are therefore governed by this fixed N2-methylation. The electron-withdrawing nitro group at the C6 position further modulates the electronic properties of the bicyclic system, influencing the reactivity at the C3-position, which is primed for various transformations such as transition metal-catalyzed cross-coupling reactions.

Table 1: Comparison of Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole | This compound |

| H-atom Position | N1 | N2 | N/A (Methyl at N2) |

| Relative Stability | More stable (thermodynamic product) | Less stable (kinetic product) | Locked in 2H form |

| Reactivity Focus | Mixture of N1 and N2 alkylation | Precursor to N2-substituted derivatives | C3 functionalization |

Stereochemical Considerations in Indazole Derivatives Synthesis

The synthesis of complex molecules, particularly for pharmaceutical applications, often requires precise control over stereochemistry. While this compound itself is not chiral, its functionalization can lead to the formation of chiral centers, making stereochemical control a crucial aspect of its synthetic utility.

The primary site for introducing stereochemistry is the C3 position. The carbon-iodine bond is well-suited for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can introduce complex substituents. If these incoming groups are chiral or if the reaction conditions are designed to be stereoselective, new chiral centers can be established at or adjacent to the C3 position.

A significant advancement in the stereocontrolled synthesis of indazole derivatives has been the development of enantioselective methods for C3-functionalization. Although direct C3-alkylation of indazoles is challenging due to the low nucleophilicity of this position, innovative strategies have emerged. nih.govmit.edu One such strategy involves a "umpolung" approach where the indazole is rendered electrophilic, reversing its normal reactivity. mit.eduacs.org

For example, researchers have developed a highly enantioselective C3-allylation of 1H-indazoles using copper hydride (CuH) catalysis. nih.govmit.eduacs.orgchemrxiv.orgnih.govelsevierpure.com In this method, N-(benzoyloxy)indazoles are used as electrophiles. The reaction proceeds through a Zimmerman-Traxler-type transition state, where a chiral ligand on the copper catalyst directs the approach of the nucleophile, resulting in the formation of a C3-quaternary chiral center with high levels of enantioselectivity. nih.govmit.eduacs.orgnih.gov

Table 2: Key Factors in Stereoselective Indazole Synthesis

| Factor | Description | Relevance to this compound |

| Chiral Catalysts | Transition metal complexes with chiral ligands (e.g., CuH with chiral phosphines). | Can be employed in cross-coupling reactions at the C3-iodo position to induce asymmetry. |

| Chiral Auxiliaries | A chiral group temporarily attached to the molecule to direct a stereoselective reaction. | A chiral substituent could be introduced via the nitro group (after reduction) or a coupled group at C3. |

| Starting Material Chirality | Using a chiral reactant to couple with the indazole scaffold. | Coupling reactions at the C3-position with enantiopure reagents would yield stereodefined products. |

| Reaction Mechanism | The geometry of the transition state determines the stereochemical outcome. | As seen in CuH-catalyzed allylations, understanding the transition state is key to designing highly selective reactions. nih.govacs.orgnih.gov |

While these specific methods have been demonstrated on 1H-indazoles, the principles are directly applicable to the synthesis of chiral derivatives from this compound. The iodine at C3 serves as an excellent handle for introducing substituents through stereoselective, metal-catalyzed reactions. By choosing appropriate chiral ligands and reaction partners, it is possible to synthesize enantiomerically enriched indazole derivatives, which is of paramount importance for developing new therapeutic agents.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 2 Methyl 6 Nitro 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopic Analysis for Proton Environments and Regioselectivity

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the N-methyl group. The protons on the benzene (B151609) ring of the indazole system will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the iodine atom. In a related compound, 6-nitro-1H-indazole, the protons H-4, H-5, and H-7 show specific coupling constants that help in their assignment. For instance, the coupling between H-4 and H-5 is typically around 9.0 Hz. The introduction of the methyl group at the N-2 position is a key feature to confirm. The chemical shift of this N-methyl group is expected to appear as a singlet in a region characteristic for methyl groups attached to a nitrogen atom within a heterocyclic system. For comparison, in 2,3-dimethyl-6-nitro-2H-indazole, the 2-CH₃ group appears at a distinct chemical shift compared to a 1-CH₃ group, allowing for the clear differentiation of isomers. The precise chemical shifts for the aromatic protons (H-4, H-5, and H-7) in 3-Iodo-2-methyl-6-nitro-2H-indazole would be influenced by the combined electronic effects of the iodo and nitro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of related compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-CH₃ | ~4.2 | s | - |

| H-4 | ~8.0-8.2 | d | J ≈ 9.0 |

| H-5 | ~7.8-8.0 | dd | J ≈ 9.0, 2.0 |

| H-7 | ~8.5-8.7 | d | J ≈ 2.0 |

Note: These are predicted values and may vary in experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

¹³C NMR spectroscopy provides essential information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, which is significantly influenced by the substituents.

The carbon atom C-3, being directly attached to the iodine atom, is expected to have a chemical shift in a range characteristic for carbon-iodine bonds, which is generally at a lower field compared to an unsubstituted carbon. The presence of the electron-withdrawing nitro group at the C-6 position will cause a downfield shift for C-6 and will also influence the chemical shifts of the other carbons in the benzene ring. The carbon of the N-methyl group will appear at a characteristic upfield chemical shift. The chemical shifts of the other carbon atoms in the indazole ring (C-3a, C-7, C-7a) will also provide valuable structural information. In related nitro-indazole systems, the C-3 signal is a useful probe for determining the substitution pattern. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of related compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~35-40 |

| C-3 | ~90-100 |

| C-3a | ~120-125 |

| C-4 | ~120-125 |

| C-5 | ~115-120 |

| C-6 | ~145-150 |

| C-7 | ~110-115 |

| C-7a | ~140-145 |

Note: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₆IN₃O₂.

The expected exact mass of the molecular ion [M]⁺ would be approximately 302.95 g/mol . The mass spectrum would also likely exhibit a characteristic isotopic pattern due to the presence of iodine (¹²⁷I). The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for such compounds may include the loss of the nitro group (NO₂), the methyl group (CH₃), or the iodine atom (I). The observation of fragments corresponding to these losses would lend strong support to the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₈H₆IN₃O₂⁺ | 302.95 |

| [M-NO₂]⁺ | C₈H₆IN₂⁺ | 256.96 |

| [M-CH₃]⁺ | C₇H₃IN₃O₂⁺ | 287.93 |

| [M-I]⁺ | C₈H₆N₃O₂⁺ | 176.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in its structure.

The most prominent peaks would be associated with the nitro group (NO₂), which typically exhibits strong asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations and the C=C and C=N stretching vibrations of the indazole ring system would also be observable. The C-H stretching and bending vibrations of the N-methyl group will also be present. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers. In a closely related compound, 2-methyl-6-nitro-2H-indazole, weak intermolecular C-H···O and C-H···N hydrogen bonds are observed in the crystal structure, which can also influence the IR spectrum. nih.gov

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Indazole C=N | Stretch | ~1600-1650 |

| N-CH₃ | C-H Stretch | ~2850-2960 |

| C-I | Stretch | ~500-600 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Resolution of Positional Disorder in Nitro-Group Containing Indazoles

In the X-ray crystallographic analysis of nitro-group containing indazoles, positional disorder of the nitro group can sometimes be observed. This phenomenon arises when the nitro group can adopt slightly different orientations within the crystal lattice, leading to an averaging of its position in the electron density map. Careful refinement of the crystallographic data is required to model this disorder accurately. In some cases, the asymmetric unit of the crystal may contain multiple independent molecules with small conformational differences, particularly in the orientation of the nitro group. rsc.org The study of such disorder provides valuable information about the conformational flexibility of the molecule in the solid state. For nitro-indazoles, the nitro group is generally found to be nearly coplanar with the benzene ring. acs.org

Spectroscopic Techniques for Isomer Differentiation (1H vs. 2H Indazoles)

The unequivocal differentiation between 1H and 2H-indazole isomers is a critical aspect of the structural characterization of N-substituted indazoles, including this compound. The position of the substituent on one of the two nitrogen atoms of the pyrazole (B372694) ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the primary and most powerful tool for this purpose.

The relative stability of the two tautomeric forms, 1H-indazole and 2H-indazole, is a subject of both experimental and theoretical interest. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-form. chemdict.comacs.org This inherent stability often influences the outcome of substitution reactions.

In the case of methylated indazoles, the position of the methyl group leads to distinct chemical shifts for the N-methyl protons and the protons on the bicyclic ring system. For 2-methyl-6-nitro-2H-indazole, the methyl group is at the 2-position. Its corresponding isomer would be 3-Iodo-1-methyl-6-nitro-1H-indazole.

Detailed Research Findings

A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the N-methyl group. In 2H-indazoles, the N-methyl protons typically resonate at a lower field (higher ppm value) compared to the N-methyl protons in 1H-indazoles. For instance, the ¹H NMR spectrum of 2-methyl-6-nitro-2H-indazole shows the methyl group signal at approximately δ 4.19 ppm. In contrast, the N-methyl signal for a 1H-indazole isomer is expected to be at a higher field.

Furthermore, the substitution pattern on the indazole ring affects the chemical shifts and coupling constants of the aromatic protons. The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the electron density distribution in the benzene portion of the indazole ring. In a 2H-indazole, the molecule possesses a higher degree of symmetry compared to its 1H counterpart, which can be reflected in the pattern of the aromatic signals.

Computational studies, such as those using Gauge-Invariant Atomic Orbital (GIAO) methods, complement experimental NMR data by predicting the chemical shifts for different isomers. nih.gov These calculations have shown that the chemical shifts of the ring carbons and protons are highly dependent on the position of the substituent on the nitrogen atom. For nitro-substituted indazoles, theoretical calculations have supported the assignment of 1-substituted isomers over 2-substituted isomers based on stability and predicted NMR data. acs.orgnih.gov

The following table summarizes the expected ¹H NMR chemical shifts that help differentiate between the 1H and 2H isomers of methylated nitro-indazoles, based on available data for analogous compounds.

| Proton | Expected Chemical Shift (δ) in 1H-Indazole Isomer | Reported/Expected Chemical Shift (δ) in 2H-Indazole Isomer | Key Differentiating Feature |

| N-CH₃ | Lower field (e.g., ~3.8 - 4.0 ppm) | Higher field (e.g., ~4.1 - 4.2 ppm) | The N-methyl signal is a primary indicator of the substitution position. |

| H-7 | Varies based on other substituents | Typically deshielded due to proximity to the pyrazole ring nitrogen. | The chemical shift and coupling constants of the aromatic protons provide structural confirmation. |

| H-5 | Varies based on other substituents | Influenced by the electronic effects of the nitro group at C-6. | |

| H-4 | Varies based on other substituents | Influenced by the electronic effects of the nitro group at C-6. |

Note: The exact chemical shifts for 3-Iodo-1-methyl-6-nitro-1H-indazole are not publicly available and the values presented are based on trends observed in related structures. The reported value for the N-CH₃ group in 2-methyl-6-nitro-2H-indazole is approximately 4.19 ppm.

Advanced Applications in Chemical Synthesis and Materials Science Based on 3 Iodo 2 Methyl 6 Nitro 2h Indazole Scaffolds

3-Iodo-2-methyl-6-nitro-2H-indazole as a Strategic Building Block in Complex Organic Synthesis

Indazole derivatives are recognized as versatile and valuable building blocks in modern organic chemistry. nih.govnih.gov The functional group arrangement of this compound makes it particularly suited for the construction of complex molecular frameworks.

The carbon-iodine (C-I) bond at the C3 position of this compound is its most powerful feature for synthetic diversification. This bond is an ideal electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to append various molecular fragments to the indazole core, leading to the generation of novel and complex heterocyclic systems.

For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl substituents, Sonogashira coupling can attach alkyne moieties, and Buchwald-Hartwig amination can form new C-N bonds. These reactions are fundamental to modern drug discovery and materials science. While specific examples utilizing this compound are not extensively documented in public literature, the reactivity is well-established for iodo-heterocycles. nih.gov A closely related analogue, 3-chloro-6-nitro-1H-indazole, has been successfully used to synthesize novel triazole and isoxazoline (B3343090) derivatives through cycloaddition reactions, demonstrating the synthetic potential of the halogenated 6-nitroindazole (B21905) scaffold. cambridge.org

Below is a table illustrating the potential of this compound in building diverse molecular architectures through established cross-coupling reactions.

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | C-C (Aryl) | 3-Aryl-2-methyl-6-nitro-2H-indazoles |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | 3-Alkynyl-2-methyl-6-nitro-2H-indazoles |

| Heck Coupling | Alkene (CH₂=CHR) | C-C (Alkenyl) | 3-Alkenyl-2-methyl-6-nitro-2H-indazoles |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 3-Amino-2-methyl-6-nitro-2H-indazoles |

| Stille Coupling | Organostannane (R-Sn(Bu)₃) | C-C | 3-Alkyl/Aryl-2-methyl-6-nitro-2H-indazoles |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. researchgate.netnih.gov Iodo-substituted heterocycles can serve as key precursors in certain MCRs. For example, palladium- or copper-catalyzed MCRs can simultaneously form multiple bonds around the indazole core.

A hypothetical but feasible MCR could involve the reaction of this compound, a terminal alkyne, and an amine or another nucleophile. Such a process would assemble a highly functionalized and complex molecule in a single, efficient step. The development of a one-pot, copper-catalyzed MCR for synthesizing 5-iodo-1,2,3-triazoles from an alkyne, an azide, and an iodine source in water highlights the potential for creating complex, iodinated heterocycles through advanced, single-step methodologies. nih.gov This approach underscores the potential utility of precursors like this compound in the design of novel and efficient MCRs.

Exploration of Indazole Derivatives in Organic Materials Development

The search for novel organic materials with tailored electronic and photophysical properties is a major driver of modern chemistry. Nitrogen-containing heterocycles are central to this field due to their inherent electronic characteristics and tunable nature. slideshare.netijeab.com

Nitrogen heterocycles form the core of many functional organic materials, including organic light-emitting diodes (OLEDs), conducting polymers, and dyes. researchgate.netslideshare.netnih.gov The indazole scaffold, being electron-rich and aromatic, is an attractive building block for such materials. The electronic properties of indazole-based materials can be finely tuned by introducing electron-donating or electron-withdrawing groups. The this compound molecule is pre-functionalized with a strong electron-withdrawing nitro group, which significantly lowers the energy of its molecular orbitals. The iodo group can be replaced with other functional units (e.g., aryl, alkynyl groups) via cross-coupling to further modify the electronic structure, absorption, and emission properties of the resulting molecule. This makes derivatives of this compound promising candidates for investigation as components in next-generation electronic and photonic devices. nih.gov

Contributions to New Methodological Developments in Synthetic Organic Chemistry

The development of new synthetic methods often relies on the availability of robust, well-defined substrates to test and optimize reaction conditions. Iodo-heterocycles like this compound are excellent model substrates for this purpose. The C-I bond is typically more reactive than C-Br or C-Cl bonds in catalytic cycles, allowing reactions to proceed under milder conditions.

Researchers developing new catalysts or ligands for cross-coupling reactions can use this compound to benchmark the efficiency, functional group tolerance, and scope of their new systems. For example, a copper-catalyzed method for the regioselective N(2)-arylation of 1H-indazoles was developed, showcasing new ways to form C-N bonds efficiently. nih.gov Similarly, advancements in Suzuki-Miyaura cross-coupling for challenging heteroaryl-heteroaryl bond formations have been reported, which rely on substrates like iodo-indazoles to prove their utility. The unique electronic features and clear reaction site of this compound make it a valuable tool for pushing the boundaries of synthetic methodology.

The table below summarizes modern synthetic methods for which this compound is a prime candidate for substrate screening and methodological validation.

| Synthetic Method | Catalyst System (Example) | Transformation | Significance |

| Ligandless Suzuki Coupling | Pd(OAc)₂ / K₂CO₃ | Arylation | Avoids expensive, air-sensitive phosphine (B1218219) ligands |

| Copper-Catalyzed C-N Coupling | CuI / L-proline | Amination/Amidation | Lower cost alternative to palladium for C-N bonds |

| Carbonylative Coupling | PdCl₂(PPh₃)₂ / CO gas | Acylation | Introduces a ketone functionality |

| Direct C-H Arylation | Pd(OAc)₂ / Pivalic Acid | Arylation of a C-H bond on a coupling partner | Increases step-economy by avoiding pre-functionalization |

Environmental Research Applications of Indazole Derivatives (e.g., Pollutant Degradation Mechanisms)

While many indazole derivatives are developed for medicinal purposes, their environmental fate is an important consideration. The structure of this compound contains a nitroaromatic moiety, a class of compounds known to be environmental pollutants, often originating from industrial processes, pesticides, and explosives. nih.gov

Research into the bioremediation of nitroaromatic compounds has revealed several microbial degradation pathways. researchgate.netslideshare.netnih.gov Although no studies focus specifically on this compound, its structure suggests potential degradation mechanisms based on established pathways for related pollutants. Microorganisms, including various bacteria and fungi, have evolved enzymatic systems to metabolize nitroaromatics. slideshare.net Common degradation routes include:

Reduction of the Nitro Group: The most prevalent pathway involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. These reduced amines are often less toxic and more susceptible to further degradation. slideshare.net

Denitration: Some aerobic bacteria possess monooxygenase or dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). slideshare.net

Studying how compounds like this compound are transformed in environmental systems could provide valuable insights into the fate of nitro-heterocyclic pollutants and aid in the development of effective bioremediation strategies.

Future Research Directions and Perspectives on 3 Iodo 2 Methyl 6 Nitro 2h Indazole

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 2H-indazoles, a class of nitrogen heterocycles, has traditionally relied on methods like the Cadogan cyclization, which often require harsh reaction conditions, such as high temperatures. nih.gov While effective, these conditions can limit the scope and efficiency of the synthesis. Future research will likely focus on developing milder and more efficient synthetic routes to 3-iodo-2-methyl-6-nitro-2H-indazole.

Recent advancements have seen the Cadogan reaction proceed at lower temperatures, around 80°C, and even catalytically using a PIII/PV redox cycling strategy. nih.gov A significant breakthrough has been the isolation and characterization of 2H-indazole N-oxides, which serve as direct evidence for competent oxygenated intermediates in both the Cadogan and the Davis-Beirut reactions. nih.gov This discovery opens the door to formal Cadogan cyclizations at room temperature, a major step towards more sustainable and accessible synthetic methodologies. nih.gov

Future efforts in this area will likely explore:

Catalytic Systems: Investigating new catalysts that can facilitate the cyclization under even milder conditions, potentially at room temperature and with higher atom economy.

Flow Chemistry: Utilizing microreactor technology to optimize reaction parameters, improve safety, and enable scalable production of this compound.

In-Depth Mechanistic Studies of Reactivity and Functionalization

A thorough understanding of the reaction mechanisms governing the reactivity and functionalization of this compound is crucial for its rational application. The nitro group is known to be a key player, capable of forming reactive intermediates through bioreduction that can interact with cellular components. The iodine and methyl groups also significantly influence the compound's binding affinity and specificity.

Recent studies have provided insights into the non-nitrene pathways in the Cadogan cyclization, suggesting the involvement of nitroso imines and 2H-indazole N-oxides as key intermediates. nih.gov This moves beyond the widely accepted nitrene-based mechanism.

Future mechanistic investigations should aim to:

Elucidate Reaction Intermediates: Employ advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to detect and characterize short-lived intermediates in functionalization reactions.

Isotopic Labeling: Utilize isotopic labeling studies to trace the pathways of atoms and functional groups throughout the reaction, providing definitive evidence for proposed mechanisms.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Computational NMR and X-ray crystallography have already been instrumental in determining the structure of related 2H-indazole N-oxides. nih.gov

The molecular skeleton of the related compound 2-methyl-6-nitro-2H-indazole has been shown to be nearly planar. nih.govnih.gov The nitro group is only slightly twisted from the plane of the indazole ring system. researchgate.net These structural details, which can be further refined through computational methods, are critical for understanding intermolecular interactions.

Future computational work should focus on:

Predicting Reaction Outcomes: Developing and applying quantum chemical methods (e.g., Density Functional Theory) to predict the regioselectivity and stereoselectivity of functionalization reactions.

Simulating Spectroscopic Data: Accurately simulating NMR, IR, and UV-Vis spectra to aid in the identification and characterization of new derivatives.

Molecular Docking and Dynamics: Using molecular modeling to predict the binding modes and affinities of this compound derivatives with biological targets, thus guiding drug discovery efforts.

Exploration of New Functionalization Strategies

The functionalization of the 2H-indazole core is key to unlocking its full potential. While methods for C3-functionalization exist, including alkenylation, acylation, and nitration, there is a need for more diverse and efficient strategies. researchgate.net Direct arylation of 2H-indazoles at the C3 position, for instance, has seen limited success and often requires harsh conditions. researchgate.net

A promising recent development is the palladium-catalyzed C-H functionalization of the 2H-indazole at the C3-position via an isocyanide insertion strategy. researchgate.net This method has enabled the synthesis of novel and structurally diverse heterocyclic systems. researchgate.net

Future research in this area should explore:

C-H Activation: Developing novel catalytic systems for the direct and selective functionalization of C-H bonds at various positions on the indazole ring.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wider range of functional groups.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to achieve novel and previously inaccessible transformations under mild conditions.

Role in Advanced Materials Science

The unique electronic and structural properties of indazole derivatives suggest their potential application in the field of advanced materials. The planar nature of the indazole ring system and the presence of electron-withdrawing and electron-donating groups can lead to interesting photophysical and electronic properties.

While the direct application of this compound in materials science is still an emerging area, related indazole compounds have shown utility. For example, some indazole derivatives are being investigated for their role in the degradation of pollutants.

Future research could investigate the potential of this compound and its derivatives in:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-2-methyl-6-nitro-2H-indazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step halogenation and nitration of indazole precursors. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) is a common procedure for analogous indazole derivatives . Optimization involves adjusting catalysts (e.g., NaI for iodination), reaction time, and temperature. Purity is enhanced through recrystallization using DMF/acetic acid mixtures .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data. Atomic coordinates, bond lengths, and angles are refined iteratively to resolve electron density maps .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodology : The nitro group at position 6 is electron-withdrawing, potentially deactivating the indazole core, while the iodo group at position 3 serves as a leaving site for Suzuki or Ullmann couplings. Computational modeling (DFT) can predict activation barriers, and experimental validation involves monitoring reaction kinetics under varying conditions (e.g., Pd catalysts, ligand systems) .

Q. What strategies resolve contradictions in bioactivity data across pharmacological studies?

- Methodology : Discrepancies in IC₅₀ values or target selectivity may arise from assay variability (e.g., cell lines, incubation times). Meta-analyses of published data, coupled with standardized dose-response assays (e.g., ATP-based viability tests, radioligand binding), are critical. For example, conflicting results for indazole derivatives in kinase inhibition studies require orthogonal validation via Western blotting or enzymatic activity assays .

Q. How can solubility challenges posed by the nitro and iodo groups be mitigated in in vivo studies?

- Methodology : The nitro group contributes to low aqueous solubility. Strategies include:

- Prodrug design : Introducing phosphate or ester moieties at the 1H-position.

- Co-solvent systems : Using DMSO/PEG-400 mixtures for preclinical formulations.

- Nanoformulations : Liposomal encapsulation to improve bioavailability .

Q. What experimental designs are recommended for studying the compound’s mechanism in kinase inhibition?

- Methodology :

- Kinase profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets.

- Cellular assays : Measure downstream phosphorylation (e.g., Erk1/2 for MAPK pathway) via flow cytometry.

- Structural biology : Co-crystallize the compound with target kinases (e.g., JNK) to map binding interactions .

Data Analysis and Interpretation

Q. How can computational tools predict the metabolic stability of this compound?

- Methodology : Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism. Key parameters include CYP450 isoform affinity (e.g., CYP3A4) and glucuronidation potential. Experimental validation via liver microsome assays (human/rat) quantifies half-life and metabolite identification .

Q. What statistical approaches are used to validate crystallographic data quality?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.